

5-Methyl-2-furonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyl-2-furonitrile

Cat. No.: B078122

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CAS Number: 13714-86-8 Molecular Formula: C₆H₅NO Molecular Weight: 107.11 g/mol [\[1\]](#)

This document provides an in-depth technical overview of **5-Methyl-2-furonitrile**, a heterocyclic nitrile that serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of **5-Methyl-2-furonitrile** are summarized below. These data are essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	5-methylfuran-2-carbonitrile	[2]
Boiling Point	173-176 °C (lit.)	[1]
Density	1.02 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.484 (lit.)	[1]
Flash Point	59.4 °C (138.9 °F) - closed cup	[1]

Table 2: Spectroscopic Data

Spectrum Type	Key Peaks / Signals
¹ H NMR	(Predicted) δ 7.1-7.2 (d, 1H, H3), 6.1-6.2 (d, 1H, H4), 2.3-2.4 (s, 3H, -CH ₃)
¹³ C NMR	(Predicted) δ 158 (C5), 126 (C3), 118 (C4), 114 (-CN), 110 (C2), 14 (-CH ₃)
Infrared (IR)	(Predicted) ~3100 cm ⁻¹ (Aromatic C-H stretch), ~2950 cm ⁻¹ (Aliphatic C-H stretch), ~2230 cm ⁻¹ (C≡N stretch), ~1580, 1480 cm ⁻¹ (Furan ring C=C stretch)
Mass Spectrometry (MS)	(Predicted) m/z 107 (M ⁺), 106 (M-H) ⁺ , 78 (M-HCN) ⁺

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Note: Experimental spectral data from a public database was not available. The predicted data is based on typical values for furan derivatives and nitrile-containing compounds. Researchers should obtain experimental data for confirmation.

Synthesis of 5-Methyl-2-furonitrile

A common and efficient method for the synthesis of **5-Methyl-2-furonitrile** is the dehydration of 5-methylfurfural oxime. This two-step process begins with the formation of the oxime from commercially available 5-methylfurfural, followed by a dehydration reaction to yield the nitrile.

Experimental Protocol: Synthesis from 5-Methylfurfural

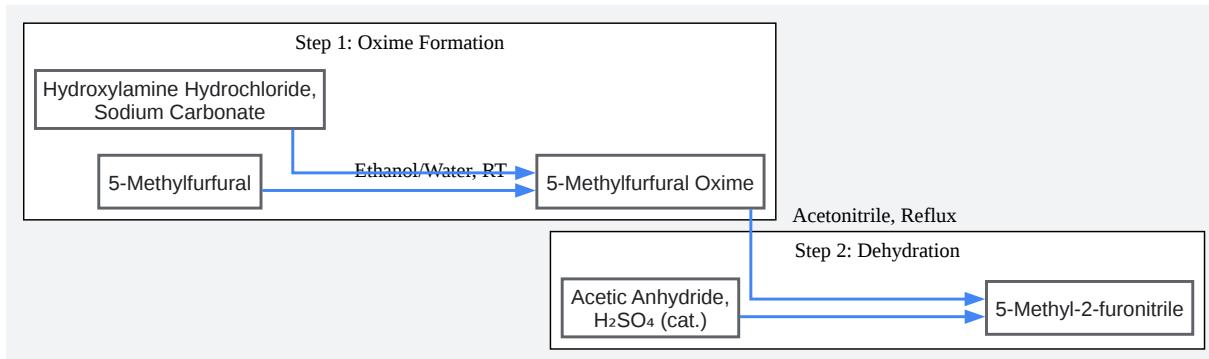
Step 1: Synthesis of 5-Methylfurfural Oxime

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of 5-methylfurfural in 100 mL of ethanol.

- Reagent Addition: To this solution, add a solution of 8.4 g (0.12 mol) of hydroxylamine hydrochloride and 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water.
- Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield 5-methylfurfural oxime as a crude solid, which can be used in the next step without further purification.

Step 2: Dehydration to **5-Methyl-2-furonitrile**

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place the crude 5-methylfurfural oxime (approx. 0.1 mol) and add 150 mL of anhydrous acetonitrile.
- Reagent Addition: Add 25.5 g (0.25 mol) of acetic anhydride. Cool the mixture in an ice bath and slowly add 1.0 g (0.01 mol) of sulfuric acid as a catalyst.
- Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction completion by TLC.
- Workup: After cooling, carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acids. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford **5-Methyl-2-furonitrile** as a clear liquid.



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*General workflow for the synthesis of **5-Methyl-2-furonitrile**.*

Application in Drug Development: Synthesis of APJ Receptor Agonists

5-Methyl-2-furonitrile is a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. A notable application is in the construction of substituted pyrimidinones that act as agonists for the Apelin Receptor (APJ), a G protein-coupled receptor implicated in cardiovascular diseases. [cite:]

The synthesis involves the conversion of the furan nitrile to a furan amidine, which then undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidinone core.

Plausible Experimental Protocol: Synthesis of 2-(5-Methyl-2-furyl)pyrimidine-4,6-diol

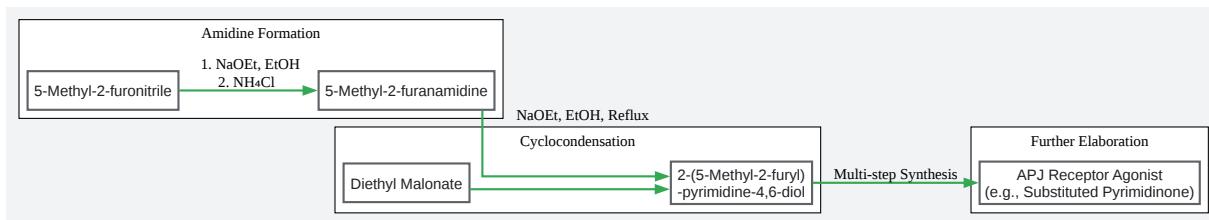
This protocol describes a plausible route to the core heterocyclic structure found in the APJ receptor agonists.

Step 1: Formation of 5-Methyl-2-furanamidine

- Amidine Synthesis: A solution of **5-Methyl-2-furonitrile** in anhydrous ethanol is treated with sodium ethoxide, followed by the addition of ammonium chloride. The mixture is heated to form the corresponding 5-methyl-2-furanamidine hydrochloride. This intermediate is typically used directly in the next step.

Step 2: Cyclocondensation to form the Pyrimidinone Core

- Reaction Setup: In a round-bottom flask, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.
- Reagent Addition: Diethyl malonate is added to the sodium ethoxide solution and stirred. Then, the 5-methyl-2-furanamidine hydrochloride prepared in the previous step is added to the mixture.
- Reaction: The reaction mixture is heated at reflux for 12-18 hours. A precipitate typically forms as the reaction progresses.
- Workup: After cooling, the solid is collected by filtration. The solid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 3-4.
- Purification: The resulting precipitate, 2-(5-methyl-2-furyl)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.



[Click to download full resolution via product page](#)*Pathway for the synthesis of an APJ receptor agonist core.*

Biological Activity

To date, there is a notable lack of publicly available data on the specific biological activity or toxicological profile of **5-Methyl-2-furonitrile** itself. Its primary role in the scientific literature is that of a synthetic intermediate. Researchers should handle this compound with appropriate care, assuming it may have uncharacterized hazardous properties, as indicated by its hazard classifications.

Safety and Handling

5-Methyl-2-furonitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[1]
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312, P302+P352, P304+P340 (Specific first aid measures).[1]
- Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. An appropriate respirator may be necessary for handling larger quantities.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

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References

- 1. 5-甲基-2-糠腈 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 5-Methyl-2-furonitrile | C6H5NO | CID 642108 - PubChem [pubchem.ncbi.nlm.nih.gov]
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